[4-(5-Bromo-2-hydroxybenzyl)piperazin-1-yl](thiophen-2-yl)methanone
Description
4-(5-Bromo-2-hydroxybenzyl)piperazin-1-ylmethanone is a synthetic small molecule featuring a piperazine core substituted with a 5-bromo-2-hydroxybenzyl group at the 4-position and a thiophene-2-carbonyl moiety.
Properties
Molecular Formula |
C16H17BrN2O2S |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
[4-[(5-bromo-2-hydroxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17BrN2O2S/c17-13-3-4-14(20)12(10-13)11-18-5-7-19(8-6-18)16(21)15-2-1-9-22-15/h1-4,9-10,20H,5-8,11H2 |
InChI Key |
MTLWOKKTBRYMBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-hydroxybenzyl alcohol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to form 5-bromo-2-hydroxybenzyl alcohol.
Piperazine Coupling: The brominated product is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form 4-(5-bromo-2-hydroxybenzyl)piperazine.
Thienyl Methanone Formation: Finally, the piperazine derivative is coupled with 2-thienyl methanone under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the benzyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to hydrogen, leading to debromination.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 4-(2-hydroxybenzyl)piperazine.
Substitution: Formation of 4-(5-azido-2-hydroxybenzyl)piperazine or 4-(5-thio-2-hydroxybenzyl)piperazine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms and pathways.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of novel materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The brominated hydroxybenzyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with receptors or enzymes, modulating their activity. The thienyl methanone moiety can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the piperazine ring, the heteroaromatic system (thiophene vs. furan), and additional functional groups. Below is a detailed comparison:
Structural Variations and Physicochemical Properties
| Compound Name | Piperazine Substituent | Heteroaromatic Substituent | Molecular Formula | Molecular Weight | logP | Key Features | Reference |
|---|---|---|---|---|---|---|---|
| 4-(5-Bromo-2-hydroxybenzyl)piperazin-1-ylmethanone (Target) | 5-Bromo-2-hydroxybenzyl | Thiophen-2-yl | C₁₇H₁₆BrN₂O₂S | 399.29 | N/A | Bromophenol, hydrogen-bond donor | — |
| 4-(2-Phenylethyl)piperazin-1-ylmethanone (Y205-3394) | 2-Phenylethyl | Thiophen-2-yl | C₁₇H₂₀N₂OS | 300.42 | 2.811 | High lipophilicity, no halogens | |
| (4-(4-Trifluoromethylphenyl)piperazin-1-yl)(thiophen-2-yl)methanone (MK37) | 4-(Trifluoromethyl)phenyl | Thiophen-2-yl | C₁₆H₁₄F₃N₂OS | 346.36 | N/A | Electron-withdrawing CF₃ group | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | Furan-2-yl | C₁₆H₁₆N₃O₂ | 282.32 | N/A | Amine group, furan vs. thiophene | |
| (4-Bromo-5-propylthiophen-2-yl)(4-pyrimidin-2-ylpiperazin-1-yl)methanone | Pyrimidin-2-yl | 4-Bromo-5-propylthiophen-2-yl | C₁₆H₁₈BrN₄OS | 401.30 | N/A | Bromothiophene, pyrimidine linker |
Key Observations:
- Substituent Effects: The target compound’s 5-bromo-2-hydroxybenzyl group provides both steric bulk and hydrogen-bonding capacity, contrasting with Y205-3394’s nonpolar phenylethyl group and MK37’s lipophilic CF₃ substituent.
- logP Trends : Y205-3394’s logP of 2.811 suggests moderate lipophilicity, while the target compound’s polar hydroxy group may reduce logP, improving aqueous solubility.
Biological Activity
The compound 4-(5-Bromo-2-hydroxybenzyl)piperazin-1-ylmethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.27 g/mol. The structure features a piperazine ring, a thiophene moiety, and a brominated phenolic component, which are known to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays conducted on various cancer cell lines, including A549 (human lung adenocarcinoma), have shown promising results.
Case Study: A549 Cell Line
- Objective : Evaluate cytotoxicity and anticancer efficacy.
- Method : Cells were treated with varying concentrations of the compound for 24 hours followed by MTT assay to assess viability.
- Results :
- At 100 µM concentration, significant reduction in cell viability was observed.
- Comparative analysis with cisplatin indicated that the compound exhibited similar or enhanced cytotoxic effects against A549 cells.
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| [Test Compound] | 61 | 25 |
| Cisplatin | 50 | 10 |
The structure-activity relationship (SAR) indicates that modifications on the piperazine or thiophene moieties can significantly alter the anticancer efficacy.
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated against multidrug-resistant pathogens.
Case Study: Antimicrobial Screening
- Objective : Assess activity against resistant strains of Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion and minimum inhibitory concentration (MIC) methods were employed.
- Results :
- The compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria.
- Notably, it showed activity against linezolid-resistant S. aureus.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Resistant strain |
| Escherichia coli | 64 | Sensitive |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : The thiophene moiety may play a role in disrupting bacterial cell membranes, leading to cell lysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
